1-Methyl-5-phenyltetrazole

Beschreibung

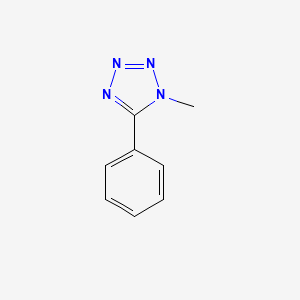

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-5-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-12-8(9-10-11-12)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEGWLAONRMBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174816 | |

| Record name | 1-Methyl-5-phenyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20743-50-4 | |

| Record name | 1-Methyl-5-phenyl-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20743-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-phenyltetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020743504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-5-phenyltetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-phenyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-5-PHENYL-1H-TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LK5VPN5E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering for 1 Methyl 5 Phenyltetrazole

Established Synthetic Pathways for 1-Methyl-5-phenyltetrazole

Alkylation Strategies for N-Methylation of 5-Phenyltetrazole

The N-methylation of 5-phenyltetrazole is a primary route to obtaining this compound. This process typically involves the reaction of 5-phenyltetrazole with a methylating agent in the presence of a base. A variety of methylating agents have been employed, with methyl iodide and dimethyl sulfate (B86663) being common choices. cdnsciencepub.comclockss.org The reaction of 5-phenyltetrazole with methyl iodide, for instance, yields a mixture of this compound and its isomer, 2-methyl-5-phenyltetrazole. cdnsciencepub.com

The use of dimethyl carbonate as a greener and less toxic methylating agent has also been explored. bsu.by While heating 5-phenyltetrazole in dimethyl carbonate alone does not yield methylated products, the reaction proceeds in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide, producing a mixture of the N1 and N2-methylated isomers. bsu.by Another approach involves the use of N-(alkoxybenzyl)piperidines as alkylating agents, which has been reported to yield mixtures of 1,5- and 2,5-disubstituted tetrazoles. tandfonline.com

Phase-transfer catalysis (PTC) has emerged as an efficient method for the alkylation of tetrazoles. researchgate.netresearchgate.netcrdeepjournal.org This technique facilitates the transfer of reactants between immiscible phases (e.g., solid-liquid or liquid-liquid), accelerating the reaction rate. researchgate.netcrdeepjournal.org The use of PTC in the alkylation of 1-aryltetrazol-5-ones has been shown to be independent of the nature of the alkylating agent and the catalyst structure. researchgate.net

The table below summarizes various alkylating agents used for the N-methylation of 5-phenyltetrazole and the resulting products.

| Alkylating Agent | Base/Catalyst | Solvent | Products | Reference |

| Methyl iodide | - | - | Mixture of 1-methyl- and 2-methyl-5-phenyltetrazole | cdnsciencepub.com |

| Dimethyl sulfate | Trimethylamine (B31210) | Various | Mixture of 1-methyl- and 2-methyl-5-phenyltetrazole | semanticscholar.org |

| Dimethyl carbonate | K2CO3 | Dimethylformamide | Mixture of 1-methyl- and 2-methyl-5-phenyltetrazole | bsu.by |

| N-(Alkoxybenzyl)piperidines | - | - | Mixture of 1,5- and 2,5-disubstituted tetrazoles | tandfonline.com |

| Methyl chloromethyl ether | Phase-Transfer Catalyst | - | Isomeric 1- and 2-methoxymethyltetrazoles | scispace.com |

| Pivaloyloxymethyl chloride | - | - | Mixture of 1- and 2-[(pivaloxy)methyl]-5-phenyltetrazole | nih.gov |

Multicomponent Reaction Approaches for Tetrazole Scaffold Construction

Multicomponent reactions (MCRs), particularly the Ugi reaction, offer an efficient pathway for the synthesis of tetrazole scaffolds. acs.orgbeilstein-journals.orgscielo.org.mx The Ugi-azide four-component reaction (UA-4CR) is a prominent example, involving the reaction of an aldehyde, an amine, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide, TMSN3) to produce 1,5-disubstituted tetrazoles. beilstein-journals.orgmdpi.com This method is valued for its ability to generate diverse molecular structures in a single step. scielo.org.mx

The mechanism of the Ugi-azide reaction involves the initial condensation of an amine and an aldehyde to form an imine. scielo.org.mx This imine is then protonated by hydrazoic acid to form an iminium ion, which undergoes nucleophilic attack by the isocyanide. scielo.org.mx The resulting nitrilium ion is then trapped by an azide anion, leading to an intermediate that undergoes a 1,5-dipolar electrocyclization to form the tetrazole ring. scielo.org.mx

While the direct synthesis of this compound via a standard Ugi-azide reaction is not explicitly detailed in the provided context, the versatility of MCRs suggests the potential for such a synthesis by carefully selecting the appropriate starting materials. For example, using methylamine (B109427) as the amine component could potentially lead to the formation of the N-methylated tetrazole.

The Ugi reaction has been successfully employed to synthesize a variety of tetrazole derivatives, including those linked to other heterocyclic systems like 1,2,3-triazoles and tetrahydroisoquinolines. beilstein-journals.orgmdpi.com These approaches highlight the power of MCRs in constructing complex molecular architectures containing the tetrazole motif.

Regioselectivity Control in N-Methylation Processes

A significant challenge in the N-methylation of 5-phenyltetrazole is controlling the regioselectivity, as the reaction can yield both this compound (N1 isomer) and 2-methyl-5-phenyltetrazole (N2 isomer). clockss.orgbsu.byrsc.org The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the reaction conditions, and the presence of substituents on the phenyl ring. clockss.orgsemanticscholar.orgrsc.org

For instance, the methylation of 5-phenyltetrazole with dimethyl sulfate in the presence of trimethylamine yields a ratio of N1 to N2 isomers ranging from 0.31 to 0.38 depending on the solvent. semanticscholar.org In contrast, using an excess of dimethyl sulfate without a basic amine leads to an equimolar mixture of the isomers. semanticscholar.org The methylation of 5-phenyltetrazole with dimethyl carbonate in the presence of K2CO3 in DMF results in a mixture containing 13% of the 1-methyl isomer and 87% of the 2-methyl isomer. bsu.by

The steric and electronic properties of the substituent at the 5-position of the tetrazole ring play a crucial role in directing the alkylation. rsc.orgresearchgate.net DFT calculations have indicated that spin density, transition-state barriers (kinetic control), and the thermodynamic stability of the products all contribute to the observed regioselectivity in N-alkylation. researchgate.netacs.org A proposed rationale for the regioselectivity is based on the difference in the mechanism between first- and second-order nucleophilic substitutions. rsc.org

Phase-transfer catalysis has also been investigated for controlling regioselectivity. researchgate.net While the site of alkylation of 1-aryltetrazol-5-ones under PTC conditions was found to be independent of the alkylating agent and catalyst, other studies suggest that the choice of catalyst and reaction conditions can influence the isomer ratio. researchgate.net

The following table presents the isomer ratios obtained under different methylation conditions for 5-phenyltetrazole.

| Methylating Agent | Base/Catalyst | Solvent | N1:N2 Isomer Ratio | Reference |

| Dimethyl sulfate | Trimethylamine | Various | 0.31-0.38 | semanticscholar.org |

| Dimethyl sulfate | Excess, no base | - | 1:1 | semanticscholar.org |

| Dimethyl carbonate | K2CO3 | Dimethylformamide | 13:87 | bsu.by |

| Pivaloyloxymethyl chloride | - | - | 1:4 | nih.gov |

| Methyl iodide | - | - | - | cdnsciencepub.com |

Novel and Emerging Synthetic Techniques

Continuous Flow Synthesis and Microreactor Technologies for Enhanced Reaction Control

Continuous flow synthesis and microreactor technologies have emerged as powerful tools for the synthesis of tetrazoles, including this compound, offering significant advantages in terms of safety, efficiency, and scalability. mit.eduscispace.comsrce.hrnewdrugapprovals.org These methods allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mt.comstolichem.com

The synthesis of 5-phenyltetrazole and its subsequent N-methylation have been successfully demonstrated in microreactors. srce.hrresearchgate.net The azidation of benzonitrile (B105546) to form 5-phenyltetrazole can be performed in a microreactor, and it has been shown that applying excess pressure significantly accelerates the process. srce.hr The subsequent alkylation of 5-phenyltetrazole with methyl iodide in a microreactor, using a dichloromethane-aqueous sodium hydroxide (B78521) system, proceeds much faster than in a batch reactor, even when a phase-transfer catalyst is used in the batch process. srce.hr

One of the key advantages of flow chemistry is the enhanced safety when handling hazardous reagents like azides. scispace.comstolichem.comsemanticscholar.org The small reaction volumes within the microreactor minimize the risk associated with potentially explosive intermediates like hydrazoic acid. scispace.comsemanticscholar.org This allows for reactions to be conducted at higher temperatures, which can significantly increase the reaction rate. scispace.comnewdrugapprovals.org

Continuous flow systems also facilitate a more straightforward scale-up of production by simply extending the operation time or by using multiple reactors in parallel. stolichem.com This is a significant advantage over traditional batch processes, which often require extensive re-optimization for larger scales. stolichem.com

The table below highlights the benefits of using continuous flow synthesis for tetrazole production.

| Feature | Benefit in Continuous Flow Synthesis | Reference |

| Safety | Minimized risk with hazardous reagents due to small reactor volumes. | scispace.comstolichem.comsemanticscholar.org |

| Reaction Control | Precise control over temperature, pressure, and residence time. | mt.comstolichem.com |

| Efficiency | Significantly faster reaction rates, often at elevated temperatures. | srce.hrnewdrugapprovals.org |

| Scalability | Straightforward scale-up by continuous operation or parallelization. | stolichem.com |

| Product Quality | Improved yield and purity due to better process control. | mt.comstolichem.com |

Catalytic Methodologies in this compound Synthesis

Catalytic methods play a crucial role in the synthesis of tetrazoles by promoting the [3+2] cycloaddition of nitriles and azides, as well as in the alkylation steps. bohrium.comacs.orgnih.gov The use of catalysts can lead to higher yields, shorter reaction times, and more environmentally friendly processes. bohrium.comrsc.org

A variety of metal complexes have been investigated as catalysts for tetrazole synthesis. Cobalt(II) complexes with tetradentate ligands have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to nitriles under homogeneous conditions. acs.orgnih.gov Mechanistic studies suggest that the reaction proceeds through the formation of an intermediate cobalt(II) diazido complex. acs.orgnih.gov Other metal complexes, including those of iron, copper, and zinc, have also been utilized. bohrium.comacs.orgnih.gov

Heterogeneous catalysts, particularly nanocatalysts, have gained significant attention due to their high activity, stability, and ease of separation and reuse. bohrium.comrsc.org Examples include magnetic nanoparticles coated with functional groups or supporting metal complexes. rsc.org These catalysts have been successfully applied in the synthesis of 5-substituted-1H-tetrazoles. rsc.org

Phase-transfer catalysts (PTCs) are widely used to accelerate alkylation reactions in biphasic systems. researchgate.netresearchgate.netcrdeepjournal.org Tetrabutylammonium bromide (TBAB) is a common PTC used in the alkylation of 5-phenyltetrazole, significantly increasing the reaction rate compared to the uncatalyzed reaction. srce.hr

Organocatalysts, such as L-proline, have also been explored for the synthesis of tetrazole derivatives. researchgate.net The unique structure of L-proline allows it to act as both a Brønsted acid and a chiral auxiliary, making it a versatile catalyst for various reactions. researchgate.net

The table below lists some of the catalysts used in the synthesis of tetrazoles.

| Catalyst Type | Specific Example | Application | Reference |

| Homogeneous Metal Complex | Cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine | [3+2] cycloaddition of nitriles and azides | acs.orgnih.gov |

| Heterogeneous Nanocatalyst | Fe3O4@adenine-Zn | Synthesis of 5-substituted-1H-tetrazoles | rsc.org |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Alkylation of 5-phenyltetrazole | srce.hr |

| Organocatalyst | L-Proline | Synthesis of tetrazole derivatives | researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound primarily focuses on the production of its crucial precursor, 5-phenyltetrazole. The traditional [2+3] cycloaddition reaction to form the tetrazole ring often employs toxic solvents, such as dimethylformamide (DMF), and potentially hazardous reagents like hydrazoic acid. srce.hrmdpi.com

Modern, greener approaches have sought to mitigate these environmental and safety concerns. A significant improvement has been the replacement of organic solvents with water for the synthesis of 5-substituted tetrazoles. mdpi.com Researchers have successfully utilized zinc Lewis acids, such as zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂), as catalysts for the reaction between organic nitriles (like benzonitrile) and sodium azide in water. mdpi.comibs.re.kr This method is more environmentally friendly and minimizes the risk associated with the formation of volatile and toxic hydrazoic acid, as the aqueous solution is not highly acidic. mdpi.com

Another key green strategy is the use of recoverable and reusable catalysts. A patented green catalytic synthesis for 5-phenyltetrazole employs catalysts such as acid atlapulgite or acidic ion-exchange resins. google.com These solid catalysts can be recovered by simple filtration and reused, which lowers production costs and reduces waste. google.com This process, which can be performed with various solvents including DMF, DMSO, and alcohols, is reported to achieve product yields as high as 88% while greatly reducing wastewater discharge, making it suitable for industrial-scale production. google.com

Mechanistic Investigations of 1 Methyl 5 Phenyltetrazole Reactivity

Photochemical Transformations and Reactive Intermediates

The photochemistry of 1-methyl-5-phenyltetrazole is characterized by the extrusion of molecular nitrogen and the formation of transient species that subsequently rearrange to more stable products. researchgate.netresearchgate.net

Upon photolysis, 1,5-disubstituted tetrazoles like this compound are known to undergo the photo-extrusion of a molecule of nitrogen (N₂). researchgate.netuc.pt This process leads to the formation of a highly reactive intermediate known as an imidoylnitrene. uc.ptcolab.ws Specifically, the photolysis of this compound generates N-methyl-C-phenylimidoylnitrene. researchgate.netresearchgate.net This reaction is a key step in the photochemical degradation of this class of tetrazoles and has been observed in matrix isolation studies at cryogenic temperatures. researchgate.netresearchgate.net The formation of nitrenes from the photolysis of this compound has been experimentally detected using techniques like ESR spectroscopy. colab.ws

The primary reactive intermediate formed from the photolysis of this compound, N-methyl-C-phenylimidoylnitrene, has been successfully generated and characterized at low temperatures. researchgate.netresearchgate.net Laser photolysis of this compound at 5 K allowed for the characterization of the imidoylnitrene by its Electron Spin Resonance (ESR) spectrum. researchgate.netresearchgate.net The ESR spectrum provided key parameters for the triplet state of the imidoylnitrene, which are summarized in the table below. researchgate.netresearchgate.net This imidoylnitrene is thermally unstable, disappearing at temperatures around 80 K, and also photochemically unstable, as it is consumed upon continued irradiation. researchgate.netresearchgate.net

| Intermediate | ESR Parameters (D/hc) | ESR Parameters (E/hc) | Conditions |

| N-methyl-C-phenylimidoylnitrene | 0.9602 cm⁻¹ | 0.0144 cm⁻¹ | Laser photolysis at 5 K |

| Triplet this compound | 0.123 cm⁻¹ | 0.0065 cm⁻¹ | ESR spectroscopy in 5 K matrices |

The imidoylnitrene intermediate is not the final product of the photochemical reaction. researchgate.netresearchgate.net It undergoes further rearrangement to form more stable molecules. researchgate.netresearchgate.net The primary and ultimate end product of the photolysis of this compound is methyl(phenyl)carbodiimide. researchgate.netcolab.ws The transformation from the imidoylnitrene to the carbodiimide (B86325) is a highly exothermic reaction. uq.edu.au While imidoylnitrenes are frequently postulated as intermediates in the reactions of 1-substituted tetrazoles, their direct observation has been challenging due to their transient nature. uq.edu.au In some cases, weak and broad absorptions observed during laser flash photolysis have been tentatively attributed to benzimidoylnitrenes. researchgate.net The rearrangement of the imidoylnitrene to a carbodiimide is a more favorable pathway than potential cyclization to form other heterocyclic structures like benzimidazole (B57391). uq.edu.au

Thermal Decomposition Pathways and Pyrolysis Studies

Similar to its photochemical behavior, the thermal decomposition of this compound also proceeds through the loss of molecular nitrogen to yield a carbodiimide. colab.wsacs.org Flash vacuum pyrolysis (FVP) of this compound at temperatures of 420 °C and above results in the formation of N-methyl-N'-phenylcarbodiimide. acs.org The proposed mechanism suggests that the thermal decomposition of 1,5-disubstituted tetrazoles can proceed through the formation of an imidoylnitrene, which then rearranges to the corresponding carbodiimide. colab.wsacs.org

In some related systems, the thermal decomposition of tetrazoles can also lead to the formation of nitrile imines, which can then rearrange to carbodiimides. researchgate.net For instance, the flash vacuum thermolysis of the isomeric 2-methyl-5-phenyltetrazole affords a nitrile imine, which partly rearranges to N-methyl-N'-phenylcarbodiimide. researchgate.net However, for 1,5-disubstituted tetrazoles like this compound, the direct formation of an imidoylnitrene is considered a primary pathway. acs.org

Electron Density Distribution and Reaction Site Prediction

The reactivity of this compound is intrinsically linked to its electronic structure. While specific detailed studies on the electron density distribution of this compound were not found in the search results, insights can be gained from computational studies on related phenyltetrazole derivatives. researchgate.netijsr.net

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to predict reactive sites by simulating the molecular electrostatic potential (MEP). researchgate.net For phenyltetrazole derivatives, these calculations typically show regions of negative potential, susceptible to electrophilic attack, around the nitrogen atoms of the tetrazole ring. researchgate.net Conversely, regions of positive potential, indicating sites for nucleophilic attack, are distributed over other parts of the molecule. researchgate.net

The degree of aromaticity, which influences stability and reactivity, can be assessed using computational methods like the Nucleus-Independent Chemical Shift (NICS). ijsr.net Studies on phenyltetrazole tautomers suggest that the electronic distribution and aromatic character can vary between different isomeric forms. ijsr.net For this compound, the positions of the methyl and phenyl groups on the tetrazole ring will dictate the specific electron density distribution and thus the most likely sites for chemical reactions.

Kinetics and Thermodynamics of this compound Reactions

Detailed kinetic and thermodynamic parameters for the reactions of this compound are not extensively documented in the provided search results. However, some general information regarding the energetics of related processes can be inferred.

The activation energies for the decomposition of azides and diazo compounds, which also involve nitrogen elimination, are typically in the range of 38–40 kcal/mol. acs.org The rearrangement of an imidoylnitrene to a carbodiimide is described as having a modest activation barrier. researchgate.net For example, the calculated activation barrier for the rearrangement of a related imidoylnitrene (5b) to a carbodiimide (6) is approximately 16 kcal/mol. uq.edu.au In contrast, the barrier for a potential cyclization reaction to form benzimidazole is higher, calculated at around 22 kcal/mol, explaining the preference for carbodiimide formation. uq.edu.au

Computational and Theoretical Probing of 1 Methyl 5 Phenyltetrazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modeling the electronic behavior of 1-methyl-5-phenyltetrazole. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated energetic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and stability of organic compounds with high accuracy. asianpubs.org For tetrazole derivatives, calculations are commonly performed using hybrid functionals like B3LYP with basis sets such as 6-31G* or cc-pVDZ to optimize the molecular geometry and determine the minimum energy conformation. asianpubs.orgresearchgate.net

The geometry optimization of this compound involves calculating key structural parameters. The key feature of its structure is the dihedral angle between the plane of the tetrazole ring and the phenyl ring. For similar compounds like 1-phenyltetrazole, DFT calculations have predicted a non-planar minimum energy conformation, with the two rings twisted by approximately 29 degrees. This twisting arises from the balance between steric hindrance and the electronic effects of π-conjugation.

| Parameter | Typical Value (Å or °) |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | ~1.34 |

| N2-N3 | ~1.29 |

| N4-C5 | ~1.32 |

| C5-Phenyl C | ~1.47 |

| Bond Angles (°) | |

| N1-N2-N3 | ~110 |

| N4-C5-N1 | ~105 |

| Dihedral Angles (°) | |

| Tetrazole Plane - Phenyl Plane | ~30 - 50 |

Note: These are illustrative values for related phenyltetrazole structures and not specific experimental or calculated data for this compound.

Computational methods are invaluable for interpreting experimental spectra. The prediction of spectroscopic parameters for this compound can be achieved through several techniques:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating the 1H and 13C NMR chemical shifts. nih.gov These theoretical values can then be compared with experimental data to confirm the molecular structure and assign signals.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR spectrum for this compound would show characteristic peaks corresponding to C-H stretching of the phenyl and methyl groups, C=C and C-N stretching in the rings, and various bending modes. Comparing the theoretical spectrum with experimental Fourier-transform infrared (FTIR) data helps in the complete assignment of vibrational bands. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transition energies, oscillator strengths, and thus the theoretical UV-Vis absorption spectrum. This allows for the assignment of electronic transitions, such as π→π* transitions within the phenyl and tetrazole rings.

For related tetrazole compounds, a good correlation between calculated and experimental spectra has been consistently demonstrated, validating the accuracy of the theoretical models. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wisdomlib.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

These parameters provide a quantitative framework for comparing the reactivity of this compound with other compounds.

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | Data not available |

| LUMO Energy (ELUMO) | - | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Global Electrophilicity (ω) | μ2 / 2η | Data not available |

Note: Specific calculated values for this compound were not found in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions over time.

For a molecule like this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: The primary conformational flexibility in this molecule is the rotation of the phenyl group relative to the tetrazole ring. An MD simulation could map the potential energy surface of this rotation, identify energy barriers, and determine the preferred dihedral angles in different environments (e.g., in a vacuum vs. in a solvent).

Study Intermolecular Interactions: In a simulated liquid or solid phase, MD can model how multiple molecules of this compound interact. It can provide detailed information on packing, radial distribution functions, and the nature of non-covalent interactions that govern its condensed-phase properties.

Although specific MD simulation studies on this compound are not documented in the available literature, this technique remains a powerful tool for bridging the gap between single-molecule properties and bulk material behavior.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is crucial for elucidating reaction mechanisms. For this compound, a significant reaction is its thermal decomposition. Experimental studies have shown that 1,5-disubstituted tetrazoles undergo thermolysis to release molecular nitrogen (N₂). researchgate.net

Theoretical modeling of this reaction pathway would involve:

Mapping the Potential Energy Surface: Using DFT, the energies of the reactant (this compound), products, and any intermediates are calculated.

Locating the Transition State (TS): The highest energy point along the lowest energy reaction path is the transition state. Computational algorithms can locate the TS geometry, which is characterized by having exactly one imaginary vibrational frequency corresponding to the bond-breaking/forming process.

Calculating Activation Energy: The energy difference between the reactant and the transition state gives the activation energy (Ea) for the reaction, which is a key determinant of the reaction rate.

The thermal decomposition of this compound is believed to proceed through the cleavage of the tetrazole ring, leading to the extrusion of N₂ and the formation of an imidoylnitrene intermediate. This highly reactive species can then rearrange to form a stable carbodiimide (B86325) product (N-methyl-N'-phenylcarbodiimide). Computational studies can validate this proposed mechanism and provide quantitative data on its energetics. sciopen.comresearchgate.netmaxapress.com

Crystal Packing Analysis and Supramolecular Interactions from Computational Methods

The arrangement of molecules in a crystal lattice dictates the macroscopic properties of the solid material. While experimental X-ray diffraction (XRD) provides the primary structural data, computational methods are used to analyze the forces driving the crystal packing. PubChem indicates that crystal structure data for this compound has been deposited in the Crystallography Open Database (COD) under entries 7033259 and 7033260, though the specific structural details were not accessible in the reviewed sources. nih.gov

Computational analysis of such a crystal structure would typically involve:

Interaction Energy Calculations: Using computational models, the strength of specific intermolecular interactions, such as hydrogen bonds, C-H···π, or π-π stacking interactions between phenyl rings, can be calculated. This helps to understand the hierarchy of forces that stabilize the crystal structure.

Energy Framework Analysis: This approach visualizes the interaction energies between molecular pairs in the crystal, representing them as cylinders connecting the centers of mass. The thickness of the cylinders corresponds to the strength of the interaction, providing an intuitive picture of the energetic landscape of the crystal packing.

These computational tools provide a detailed understanding of the supramolecular architecture of this compound in the solid state.

Coordination Chemistry and Metal Organic Architectures with 1 Methyl 5 Phenyltetrazole Ligands

Ligand Design Principles and Coordination Modes of 1-Methyl-5-phenyltetrazoles

The design of ligands is a critical aspect of constructing functional coordination complexes. 1,5-disubstituted tetrazoles, including 1-methyl-5-phenyltetrazole, are particularly interesting due to the multiple potential donor sites on the tetrazole ring. researchgate.net The coordination behavior is dictated by the electronic properties and steric hindrance of the substituents at the N1 and C5 positions.

Monodentate, Bidentate, and Bridging Coordination Geometries

This compound can adopt several coordination modes, leveraging the lone pairs of electrons on its four nitrogen atoms.

Monodentate Coordination: This is the most common mode of coordination for 1,5-disubstituted tetrazoles. Coordination typically occurs through the N4 atom of the tetrazole ring. researchgate.net This preference is attributed to the N4 atom being the most basic and sterically accessible nitrogen in the ring. arkat-usa.org For example, in the mononuclear complex [Cu(LPh)2Cl2] (where LPh is this compound), the ligand coordinates to the copper(II) center in a monodentate fashion via the N4 atom. researchgate.net

Bridging Coordination: The tetrazole ring is an excellent bridging ligand, capable of linking two or more metal centers to form polynuclear complexes or extended coordination polymers. A common bridging mode involves the N3 and N4 atoms, forming a bridge between two adjacent metal cations. researchgate.net This N3,N4-bridging is observed in the formation of 1D coordination polymers. researchgate.net The multidentate nature of the 5-phenyltetrazolato ligand promotes the formation of dimeric and polymeric structures. nih.gov

Influence of Substituent Effects on Coordination Behavior

The substituents on the tetrazole ring play a crucial role in determining its coordination behavior. The nature of the group at the C5 position significantly affects the electronic structure and basicity of the ligand. researchgate.net

The phenyl group at the C5 position in this compound is electron-withdrawing, which can influence the basicity of the nitrogen atoms in the tetrazole ring. This electronic effect, combined with the steric bulk of the phenyl group, can direct the coordination to a specific nitrogen atom. For instance, studies on various 1-methyl-5-R-tetrazoles have shown that the C5-substituent dictates the coordination mode and the resulting structural motifs of the complexes. researchgate.net While many 1-methyl-5-R-tetrazoles coordinate through the N4 atom to form mononuclear complexes, ligands with different substituents can promote the formation of 1D coordination polymers through N3,N4-bridging. researchgate.net

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting structures are then characterized using various analytical techniques to determine their composition and geometry.

Transition Metal Complexes Incorporating this compound

A variety of transition metal complexes incorporating tetrazole-based ligands have been synthesized. While specific examples focusing solely on this compound are part of a broader class, the general synthetic routes are applicable. Typically, the reaction of a metal(II) salt, such as CuCl₂, with the this compound ligand in a solvent like methanol (B129727) or acetonitrile (B52724) yields the desired complex. researchgate.net

The structures of these complexes are diverse, ranging from simple mononuclear species to extended 1D, 2D, or 3D polymers. acs.orgrsc.org The final architecture is influenced by factors such as the metal-to-ligand ratio, the counter-ion, and the reaction conditions. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure, revealing bond lengths, bond angles, and the specific coordination mode of the ligand. researchgate.netnih.gov

| Complex Formula | Metal Ion | Ligand | Coordination Mode | Structural Motif | Reference |

|---|---|---|---|---|---|

| [Cu(LPh)2Cl2] | Cu(II) | This compound (LPh) | Monodentate (N4) | Mononuclear | researchgate.net |

| [Cu(LVin)Cl2]n | Cu(II) | 1-Methyl-5-vinyltetrazole (LVin) | Bridging (N3, N4) | 1D Coordination Polymer | researchgate.net |

| [Zr2(Me2NH)2(NMe2)2(μ-Tz)3(η1-Tz)2(η2-Tz)] | Zr(IV) | 5-Phenyl-1H-tetrazole (TzH) | Monodentate (η1), Bidentate (η2), Bridging (μ) | Dinuclear | nih.gov |

Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopic techniques are essential for characterizing the coordination of this compound to metal ions, especially when single crystals for X-ray diffraction are not available.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic absorption bands for the tetrazole ring. Upon coordination to a metal ion, these bands may shift in frequency. These shifts provide evidence of the metal-ligand bond formation and can sometimes offer insights into the coordination mode. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II) or Cd(II)), 1H and 13C NMR spectroscopy can be used. The coordination of the ligand to the metal center causes changes in the chemical shifts of the protons and carbons of the tetrazole and its substituents. The signals of the nuclei closest to the coordination site are typically the most affected. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique is useful for studying complexes of transition metals with d-electron configurations (e.g., Cu(II), Co(II), Ni(II)). The coordination of the ligand to the metal ion alters the energy of the d-orbitals, leading to changes in the d-d electronic transitions, which can be observed in the UV-Vis spectrum.

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand makes it a valuable component in the field of supramolecular chemistry and for the construction of Metal-Organic Frameworks (MOFs). mdpi.comrsc.org MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands, creating porous structures with potential applications in gas storage, separation, and catalysis. espublisher.comnih.govbohrium.com

Design and Synthesis of MOFs with Tetrazole Building Blocks

The design of Metal-Organic Frameworks (MOFs) relies on the predictable coordination of metal ions with organic linkers to form extended, often porous, structures. Tetrazole-based ligands are of particular interest in this field due to the multiple nitrogen atoms in the five-membered ring, which can engage in various coordination modes. unimi.it The deprotonated tetrazolate anion can coordinate to metal centers through up to four of its nitrogen atoms, allowing it to bridge multiple metal centers and form diverse and stable one-, two-, or three-dimensional networks. unimi.itarkat-usa.org The synthesis of these frameworks is often achieved under solvothermal or hydrothermal conditions, where metal salts and the tetrazole-containing ligand self-assemble into crystalline structures. unimi.it

The versatility of tetrazoles as building blocks is demonstrated by the variety of MOFs constructed from them. For instance, bifunctional ligands containing both tetrazole and carboxylate groups have been used to create novel MOFs with interesting topologies. rsc.orgscielo.br The specific structure of the resulting framework can be influenced by factors such as the metal ion used, the presence of secondary ligands, and reaction conditions. rsc.org

However, the structural characteristics of this compound impose significant constraints on its role as a building block for MOFs. Unlike tetrazoles with an acidic proton on a ring nitrogen (NH-tetrazoles), which can be deprotonated to act as multidentate linkers, this compound is an N1-substituted tetrazole. In N1-substituted tetrazoles, the most basic and available nitrogen for coordination is the N4 atom. arkat-usa.org This means that this compound typically functions as a monodentate ligand, binding to a single metal center through its N4 atom. This coordination mode makes it more suitable as a terminal or capping ligand that terminates a growing network rather than a linker that propagates the framework into a higher-dimensional structure. Consequently, while it can readily form discrete metal complexes, its utility in constructing robust, porous MOFs is limited compared to unsubstituted or poly-tetrazole ligands.

Intermolecular Interactions in Solid-State Architectures

The solid-state architecture of coordination compounds is governed by a combination of strong metal-ligand coordination bonds and weaker intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-π stacking, play a crucial role in the self-assembly process and the final three-dimensional arrangement of molecules in the crystal lattice. researchgate.net

In the context of tetrazole-containing structures, hydrogen bonding is a prominent feature, especially when NH-tetrazoles or co-solvents like water are present. mdpi.comrsc.org These interactions can link individual coordination polymer chains or discrete complexes into higher-dimensional supramolecular architectures. researchgate.netmdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| Crystal System | Data available in COD |

| Space Group | Data available in COD |

| COD ID | 7033259, 7033260 nih.gov |

Note: Detailed geometric parameters of intermolecular interactions require access and analysis of the specific Crystallography Open Database (COD) files.

Application of this compound Complexes in Catalysis

Transition metal complexes are fundamental to the field of homogeneous catalysis, where they are used to facilitate a vast array of chemical transformations. nih.govmdpi.com The catalytic activity of a metal complex is highly dependent on the electronic and steric properties of its ligands, which can be tuned to optimize reactivity, selectivity, and stability. nih.govnih.gov Ligands containing nitrogen heterocycles, such as tetrazoles, are widely used in coordination chemistry and have been incorporated into catalytically active complexes. researchgate.netscielo.br For example, complexes based on bifunctional tetrazole-carboxylate ligands have been investigated for their catalytic properties in the oxidation of phenols. scielo.br

Despite the extensive research into transition metal catalysis, a review of the scientific literature indicates that metal complexes of this compound have not been widely explored for catalytic applications. There is a notable absence of studies detailing their use as catalysts for organic transformations. This may be attributable to the ligand's inherent coordination properties. As a monodentate ligand, this compound may form complexes that are less stable under catalytic conditions compared to those formed with chelating or multidentate ligands. The single coordination site might not provide the robust metal-ligand framework needed to withstand the rigors of a catalytic cycle. While complexes of other N-heterocyclic ligands, such as 1,2,3-triazolylidenes, have shown significant catalytic activity, similar success has not been reported for this compound complexes. nih.gov Further research would be necessary to synthesize and evaluate the catalytic potential of these specific complexes.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of 1 Methyl 5 Phenyltetrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Regioisomeric Differentiation

NMR spectroscopy is a powerful tool for elucidating the molecular framework of 1-Methyl-5-phenyltetrazole. It allows for the unambiguous assignment of protons and carbons and is particularly useful in distinguishing between the 1-methyl and 2-methyl isomers that can be formed during synthesis. cdnsciencepub.comcdnsciencepub.com

¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that facilitate its identification. In ¹H NMR, the methyl protons typically appear as a singlet, while the phenyl protons exhibit multiplets in the aromatic region. cdnsciencepub.com Similarly, the ¹³C NMR spectrum shows distinct resonances for the methyl carbon, the phenyl carbons, and the tetrazole ring carbon. rsc.org

The chemical shifts of the protons and carbons are sensitive to their electronic environment. For instance, the protons on the phenyl ring ortho to the tetrazole ring in this compound are deshielded compared to those in 5-phenyltetrazole itself. cdnsciencepub.com This information is valuable for confirming the point of attachment of the tetrazole ring to the phenyl group.

A key application of NMR is the differentiation between this compound and its isomer, 2-Methyl-5-phenyltetrazole. cdnsciencepub.comcdnsciencepub.com The position of the methyl group significantly influences the chemical shifts of the methyl protons and the tetrazole ring carbon. These characteristic differences in their NMR spectra allow for reliable structural assignment. cdnsciencepub.comcdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H-NMR | ||

| Methyl Protons | ~4.1 | s |

| Phenyl Protons | ~7.5-7.8 | m |

| ¹³C-NMR | ||

| Methyl Carbon | ~34 | q |

| Phenyl Carbons | ~127-130 | m |

| Tetrazole Carbon | ~154 | s |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Complex Structural Determination

For more complex derivatives of this compound or in cases where simple ¹H and ¹³C NMR are insufficient for complete structural assignment, advanced NMR techniques are employed. These include two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation). tcu.edu

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. uol.de

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis of this compound and its derivatives confirms the connectivity of the atoms and provides detailed geometric parameters. researchgate.netacademie-sciences.frmdpi.com These studies have unequivocally established the 1,5-disubstitution pattern in these molecules. researchgate.net The analysis reveals that the tetrazole and phenyl rings are generally not coplanar. academie-sciences.frresearchgate.net For instance, in the structure of 1-benzyl-5-amino-1H-tetrazole, the dihedral angle between the tetrazole and benzyl (B1604629) rings is 103.0°. academie-sciences.fr

Table 2: Selected Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 14.91 |

| b (Å) | 5.12 |

| c (Å) | 11.19 |

| β (°) | 103.0 |

| Volume (ų) | 852 |

Data for 1-benzyl-5-amino-1H-tetrazole. academie-sciences.fr

Analysis of Hydrogen Bonding and π-Stacking Interactions

In the solid state, the crystal packing of this compound and its derivatives is often governed by weak intermolecular interactions such as hydrogen bonding and π-stacking. rsc.orgrsc.org While this compound itself lacks strong hydrogen bond donors, derivatives with appropriate functional groups can form extensive hydrogen-bonding networks. academie-sciences.fr

More prevalent are π-π stacking interactions between the aromatic phenyl rings and/or the tetrazole rings of adjacent molecules. researchgate.net These interactions play a crucial role in the self-assembly and stabilization of the crystal lattice. nih.gov The analysis of these non-covalent interactions is essential for understanding the supramolecular architecture and solid-state properties of these compounds. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Conformation Analysis

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrations of the methyl group, the phenyl ring, and the tetrazole ring. acs.orgcolab.ws For example, the C-H stretching vibrations of the methyl and phenyl groups, as well as the C=C and C-N stretching vibrations of the aromatic and heterocyclic rings, give rise to distinct peaks in the spectra. researchgate.net

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of the observed vibrational bands. ualg.ptconicet.gov.ar By comparing the experimental spectra with the calculated spectra for different possible conformations, it is possible to determine the most stable conformation of the molecule in the gas phase or in a matrix isolation environment. ualg.ptconicet.gov.ar For instance, studies on related 1-phenyltetrazole derivatives have shown that the phenyl and tetrazole rings are often twisted with respect to each other in the lowest energy conformation. ualg.pt

Vibrational spectroscopy is also a powerful tool for studying the photochemistry of tetrazoles. acs.orgualg.pt By irradiating a matrix-isolated sample with UV light and monitoring the changes in the IR spectrum, the formation of transient species and final photoproducts can be identified. acs.orgcolab.wsualg.pt

Table 3: Key Vibrational Modes in this compound and its Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=N, C=C Ring Stretching | 1600-1400 |

| Tetrazole Ring Vibrations | 1300-1000 |

| C-H Out-of-plane Bending | 900-675 |

Note: Wavenumbers are approximate and can be influenced by substitution and physical state.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. The technique provides confirmation of the compound's molecular formula, C₈H₈N₄, which corresponds to a molecular weight of approximately 160.18 g/mol . nih.gov High-resolution mass spectrometry can determine the exact mass of the molecular ion ([M]•⁺) to be 160.0749 Da, allowing for unambiguous formula confirmation. nih.gov

The fragmentation patterns observed in mass spectrometry, particularly under electron impact (EI) ionization, are crucial for structural isomer differentiation. The fragmentation pathways of 1,5-disubstituted tetrazoles, such as this compound, are notably different from their 2,5-disubstituted counterparts. sci-hub.rucdnsciencepub.com For 2,5-isomers like 2-methyl-5-phenyltetrazole, the primary and most dominant fragmentation step is the loss of a stable dinitrogen molecule (N₂), resulting in a strong signal at M-28. cdnsciencepub.commdpi.com

In contrast, this compound undergoes a more complex fragmentation process. cdnsciencepub.com Its major breakdown pathway does not begin with the simple loss of N₂. Instead, it involves the elimination of a methyl-dinitrogen species (CH₃N₂) or an azide (B81097) radical (•N₃), followed by the loss of another nitrogen-containing fragment. cdnsciencepub.com This characteristic pattern allows for clear differentiation between the 1-methyl and 2-methyl isomers based on their mass spectra. cdnsciencepub.comcdnsciencepub.com Isotopic labeling studies, for instance using ¹⁵N, have been employed to further substantiate and interpret these complex fragmentation routes. cdnsciencepub.comcdnsciencepub.com

The key fragments observed in the electron impact mass spectrum of this compound are summarized in the table below.

Interactive Data Table: Key Mass Spectral Fragments of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Neutral Loss | Significance | Reference |

|---|---|---|---|---|

| 160 | [C₈H₈N₄]•⁺ | - | Molecular Ion | nih.govcdnsciencepub.com |

| 117 | [C₇H₅N₂]⁺ | CH₃N or N₃ | Major fragmentation pathway | cdnsciencepub.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique specifically used for the detection and characterization of molecules with unpaired electrons, such as free radicals. This method is particularly valuable for studying the decomposition of tetrazoles, as these reactions often proceed through short-lived radical intermediates that are difficult or impossible to detect using other spectroscopic techniques. colab.wsnih.gov

In the context of this compound, EPR spectroscopy has been instrumental in providing direct experimental evidence for the formation of highly reactive intermediates during its photolysis. colab.ws Research has shown that the photo-induced decomposition of this compound leads to the generation of transient nitrene species, specifically imidoyl nitrenes. colab.wsuc.pt The photolytic cleavage of the tetrazole ring can extrude a molecule of dinitrogen (N₂), resulting in the formation of these radical intermediates. colab.ws

For example, Wentrup and coworkers experimentally detected nitrene intermediates during the photolysis of this compound using EPR spectroscopy. colab.ws Similarly, the formation of an imidoyl nitrene from this compound upon photolysis has been reported and observed by EPR. uc.pt While the radical intermediates from this compound are often too unstable for detailed EPR parameter reporting under typical conditions, studies on analogous compounds provide insight into the types of signals observed. For instance, photolysis of related aminotetrazoles in cryogenic matrices has allowed for the trapping and characterization of methylnitrene, yielding specific zero-field splitting parameters (|D/hc| and |E/hc|) from its triplet state EPR spectrum. uc.ptresearchgate.net This highlights the capability of EPR to identify and characterize the fleeting radical species that govern the reaction mechanisms of tetrazole derivatives.

Interactive Data Table: Radical Intermediates in Tetrazole Decomposition Detected by EPR

| Parent Compound | Reaction Condition | Radical Intermediate Detected | Significance | Reference |

|---|---|---|---|---|

| This compound | Photolysis | Nitrenes (e.g., Imidoyl nitrene) | Direct evidence of reaction mechanism | colab.wsuc.pt |

| 2-Methyl-(2H)-tetrazole-5-amine | Photolysis (266 nm, 5 K) | Methylnitrene | Characterization of a triplet nitrene | uc.ptresearchgate.net |

Future Research Directions and Potential Advanced Applications

Exploration of 1-Methyl-5-phenyltetrazole in Advanced Materials Science

The exploration of this compound in advanced materials science, excluding its energetic performance, reveals potential applications in the development of novel coordination polymers and metal-organic frameworks (MOFs). The tetrazole ring, with its multiple nitrogen atoms, provides versatile coordination sites for metal ions, enabling the construction of diverse and functional materials. researchgate.netresearchgate.net

The structural versatility of tetrazole-based ligands, including this compound, allows for the creation of one-, two-, and three-dimensional coordination polymers. researchgate.netnih.gov These materials are of interest for applications in gas storage, selective separations, and luminescent sensing due to their high porosity, large specific surface area, and thermal stability. nih.govmdpi.com The phenyl group in this compound can also influence the resulting framework's properties, potentially leading to materials with tailored functionalities.

Research into related phenyltetrazole derivatives has demonstrated their utility as ligands in the synthesis of coordination polymers. For instance, 5-phenyl-1H-tetrazole has been used to create coordination polymers with metal ions, highlighting the potential of the phenyltetrazole scaffold in materials science. The methyl group at the N1 position of this compound can influence the coordination mode and the resulting structure of the material, offering a pathway to fine-tune material properties. researchgate.net

Conceptual Design of Energetic Materials Systems Utilizing Tetrazole Derivatives (Theoretical and Structural Aspects)

While excluding energetic performance data, the conceptual design of energetic materials based on tetrazole derivatives like this compound focuses on theoretical and structural aspects that contribute to high energy content and stability. Tetrazoles are a significant class of nitrogen-rich heterocycles, and their derivatives are extensively studied for their potential as energetic materials. acs.orgresearchgate.net The high nitrogen content of the tetrazole ring inherently leads to a large positive heat of formation, a key characteristic of energetic compounds. srce.hr

Theoretical studies play a crucial role in the design of new energetic materials. Computational methods, such as density functional theory (DFT), are employed to predict fundamental properties like heat of formation and density, which are essential for estimating detonation performance. acs.org The structural framework of tetrazole derivatives is a key focus. For instance, creating fused-ring systems incorporating the tetrazole moiety is a strategy to enhance thermal stability and reduce sensitivity. acs.org

The introduction of specific functional groups to the tetrazole ring is another design strategy. For example, the conceptual incorporation of N-oxide or nitramino groups into tetrazole skeletons has been theoretically explored to improve energetic properties. acs.orguni-muenchen.de While this compound itself may not be a primary energetic material, its structure serves as a foundational model for designing more complex and potent energetic compounds through theoretical modifications and understanding structure-property relationships. The phenyl group, for instance, can be a site for further functionalization to introduce explosophoric groups.

Innovative Catalytic Systems Employing this compound as a Ligand

The tetrazole moiety, with its nitrogen atoms, can act as an effective ligand for metal catalysts. While direct studies on this compound as a ligand in innovative catalytic systems are not extensively detailed, the broader class of phenyltetrazole derivatives has shown promise. For example, 5-phenyltetrazole has been utilized as a ligand to immobilize palladium nanoparticles on a support, creating a robust heterogeneous catalyst for oxidation and reduction reactions. researchgate.net

The coordination chemistry of tetrazole derivatives with transition metals like copper has also been investigated, revealing various coordination modes. researchgate.netresearchgate.net This versatility suggests that this compound could be employed to create novel catalysts with specific activities and selectivities. The methyl and phenyl substituents can influence the electronic properties and steric environment of the coordination site, thereby tuning the catalytic performance.

Furthermore, tetrazole-containing complexes have been explored for their catalytic potential in various organic transformations. The ability of the tetrazole ring to form stable complexes with metal ions is a key attribute for developing new catalytic systems. researchgate.net Future research could focus on synthesizing and characterizing this compound-metal complexes and evaluating their catalytic efficacy in reactions such as cross-coupling, oxidation, and reduction.

Prospects for Further Chemical Functionalization and Derivatization

The this compound molecule offers several sites for further chemical functionalization and derivatization, opening avenues for the synthesis of new compounds with tailored properties. The phenyl ring is a prime target for electrophilic aromatic substitution, allowing the introduction of a wide range of functional groups. These modifications can be used to modulate the electronic, steric, and physicochemical properties of the molecule. acs.org

The tetrazole ring itself, while generally stable, can undergo certain transformations. For example, photolysis of this compound has been shown to generate reactive intermediates like imidoylnitrenes, which can participate in further reactions. uq.edu.auualg.pt This reactivity provides a pathway to synthesize novel heterocyclic systems.

Furthermore, the synthesis of various derivatives starting from this compound has been reported. For instance, the α-lithioalkyl derivatives of this compound can be intercepted to prepare other complex molecules. rsc.org The ability to functionalize both the phenyl ring and potentially the tetrazole moiety allows for the creation of a diverse library of compounds for screening in various applications, including medicinal chemistry and materials science. researchgate.netajgreenchem.com

Synergistic Approaches Combining Computational and Experimental Methodologies

The synergy between computational and experimental methodologies is crucial for advancing the understanding and application of this compound and its derivatives. Computational chemistry, particularly quantum chemical calculations, provides invaluable insights into the molecular structure, electronic properties, and reactivity of these compounds. researchgate.netacs.org These theoretical predictions can guide experimental efforts, saving time and resources.

For example, theoretical calculations have been used to study the electronic properties and tautomeric forms of tetrazole derivatives, which is in good agreement with experimental observations. researchgate.netunlp.edu.ar In the context of materials science, computational modeling can predict the structures and properties of coordination polymers and MOFs before their synthesis. nih.gov

Experimental techniques, in turn, provide the necessary validation for theoretical models. Spectroscopic methods like NMR and IR, along with X-ray crystallography, are essential for characterizing the synthesized compounds and confirming their predicted structures. cdnsciencepub.comcdnsciencepub.comtandfonline.com The combination of theoretical predictions of reactivity and experimental validation of reaction outcomes is a powerful approach for developing new synthetic methodologies and understanding reaction mechanisms. nih.govkjpupi.id This integrated approach is also vital in the design of new energetic materials, where theoretical performance predictions are followed by careful experimental synthesis and characterization. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-methyl-5-phenyltetrazole, and how are intermediates characterized?

- The compound is typically synthesized via cycloaddition of nitriles with hydrazoic acid or via alkylation of 5-phenyltetrazole precursors. For example, 5-mercapto-1-methyltetrazole derivatives can be functionalized using ethyl chloroacetate under reflux with potassium carbonate in acetone, followed by purification via solvent extraction . Characterization involves melting point determination, TLC, IR, and NMR spectroscopy (¹H, ¹³C, and ¹⁵N) to confirm tautomeric forms and substituent positions .

Q. How do researchers validate the structural identity of this compound derivatives?

- Advanced spectroscopic techniques are critical. For instance, 2D-NMR (e.g., COSY, HSQC) resolves ambiguities in tautomerism, such as distinguishing between 1H- and 2H-tetrazole isomers. IR spectroscopy identifies functional groups (e.g., N–H stretches at ~3462 cm⁻¹), while elemental analysis (C, H, N) confirms purity .

Q. What solvents and catalysts are optimal for synthesizing tetrazole derivatives?

- Polar aprotic solvents (e.g., acetone, ethyl acetate) are preferred for alkylation reactions. Nano-TiCl₄·SiO₂ is an efficient heterogeneous catalyst for nitrile-to-tetrazole cycloaddition, offering high yields and recyclability. Sodium azide and ammonium chloride are common reagents for generating hydrazoic acid in situ .

Advanced Research Questions

Q. How do substituents on the tetrazole ring influence bioactivity, such as antimicrobial or COX inhibitory effects?

- Substituents like thiol (–SH) or aryl groups enhance bioactivity. For example, 5-(4-fluorophenyl)tetrazole derivatives exhibit COX-2 inhibition via hydrogen bonding with active-site residues, as shown in molecular docking studies. Antimicrobial activity correlates with electron-withdrawing groups (e.g., nitro) increasing membrane permeability .

Q. What strategies resolve contradictions in tautomeric assignments of this compound derivatives?

- Tautomeric equilibria (e.g., 1H vs. 2H forms) are resolved using ¹⁵N-NMR, which distinguishes nitrogen environments. X-ray crystallography provides definitive proof, as seen in studies of 1-benzyltetrazole derivatives, where crystal packing stabilizes specific tautomers .

Q. How can high-energy materials based on tetrazole scaffolds be safely synthesized and characterized?

- Fluorodinitromethyl-tetrazole derivatives are synthesized via cycloaddition of HN₃ with fluorinated nitriles. Safety protocols include microreactor-based continuous flow systems to mitigate explosion risks. Characterization involves DSC (decomposition ~200°C) and impact sensitivity testing .

Q. What analytical methods quantify substituent effects on tetrazole reactivity in organocatalysis?

- Hammett linear free-energy relationships (LFERs) correlate substituent σ values with reaction rates. For example, electron-withdrawing groups (e.g., –NO₂) increase electrophilicity in azo-coupling reactions. Kinetic studies using UV-Vis spectroscopy monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.